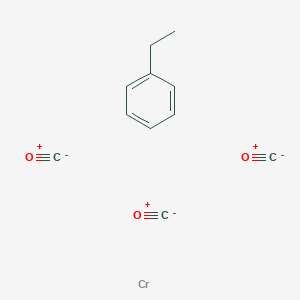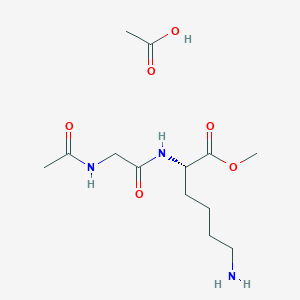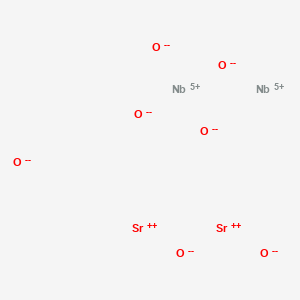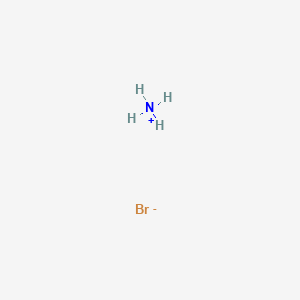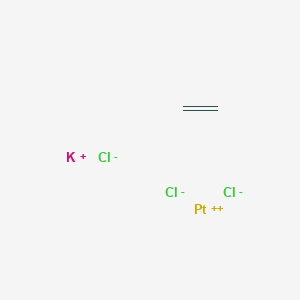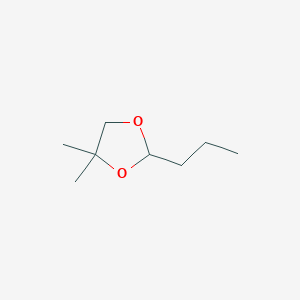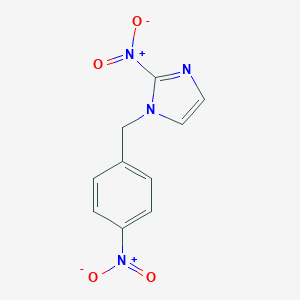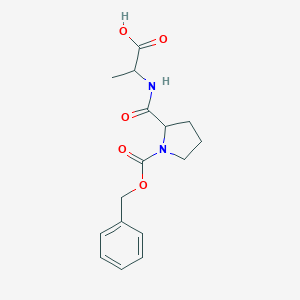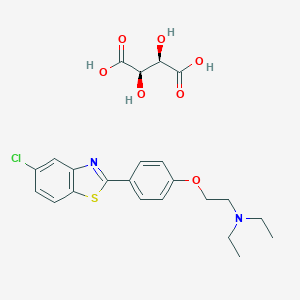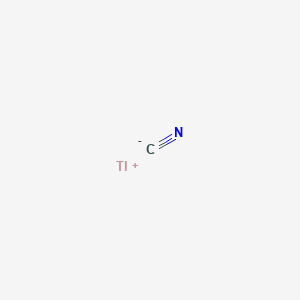
Thallous cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallous cyanide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is made up of thallium and cyanide, and it has been found to have unique properties that make it useful in a variety of laboratory experiments. In
Applications De Recherche Scientifique
Thallous cyanide has been used in a variety of scientific research applications, including as a reagent in chemical reactions, as a fluorescent probe for imaging studies, and as a potential treatment for certain types of cancer. One of the most promising areas of research for thallous cyanide is in the development of new imaging techniques for cancer diagnosis and treatment.
Mécanisme D'action
The mechanism of action of thallous cyanide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins within cells. This inhibition can lead to a variety of physiological and biochemical effects, including changes in cell metabolism and cell death.
Effets Biochimiques Et Physiologiques
Thallous cyanide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cell metabolism, and cell death. These effects can be useful in a variety of scientific research applications, particularly in the study of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of thallous cyanide is its unique properties, which make it useful in a variety of laboratory experiments. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on thallous cyanide, including the development of new imaging techniques for cancer diagnosis and treatment, the study of its potential as a treatment for other diseases, and the exploration of its unique properties for use in a variety of laboratory experiments.
In conclusion, thallous cyanide is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Thallous cyanide has the potential to be a valuable tool in a variety of scientific research applications, particularly in the study of cancer and other diseases.
Méthodes De Synthèse
Thallous cyanide can be synthesized through the reaction of thallium(I) sulfate with sodium cyanide. The reaction is typically carried out in an aqueous solution, and the resulting thallous cyanide can be purified through a variety of methods, including recrystallization and filtration.
Propriétés
Numéro CAS |
13453-34-4 |
|---|---|
Nom du produit |
Thallous cyanide |
Formule moléculaire |
CNTl |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
thallium(1+);cyanide |
InChI |
InChI=1S/CN.Tl/c1-2;/q-1;+1 |
Clé InChI |
VNJJMQRBCYQGFL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[Tl+] |
SMILES canonique |
[C-]#N.[Tl+] |
Autres numéros CAS |
13453-34-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



